endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine: is a bicyclic amine compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions: Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications, including:
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: It has potential therapeutic applications due to its biological activity, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters in the brain . This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Tropine: A tropane alkaloid with similar biological activity.
Tropinone: A precursor in the synthesis of tropane alkaloids.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Uniqueness: Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific stereochemistry and the presence of a methyl group at the 8-position.
Biological Activity
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, commonly referred to as 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to various bioactive alkaloids. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Overview
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many tropane alkaloids. Its molecular formula is C8H18Cl2N2 with a molecular weight of approximately 213.146 g/mol . The unique configuration of this compound contributes to its biological activity, particularly in relation to neurotransmitter systems.
Pharmacological Effects
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit a variety of pharmacological effects, including:
- Opioid Receptor Activity : Compounds related to the azabicyclo[3.2.1]octane structure have been shown to act as agonists at kappa-opioid receptors (KOR), suggesting potential applications in pain management and addiction treatment .
- Neurotransmitter Reuptake Inhibition : Certain derivatives have demonstrated efficacy as triple reuptake inhibitors (TRUI), affecting serotonin, dopamine, and norepinephrine transporters . This property positions them as candidates for treating mood disorders and attention deficit hyperactivity disorder (ADHD).
- Cytotoxicity Against Tumor Cell Lines : Preliminary studies report cytotoxic effects on various cancer cell lines, including glioblastoma and hepatocellular carcinoma . This suggests a dual role in both neurological and oncological therapies.
Case Studies
A notable study highlighted the synthesis of several 2-azabicyclo[3.2.1]octan derivatives that exhibited significant KOR agonist activity . These findings underscore the importance of structural modifications in enhancing biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : Acyclic precursors containing necessary stereochemical information are used.
- Cyclization Reactions : Various methods such as palladium-catalyzed cyclization or reductive amination are employed to construct the bicyclic framework .
- Purification : The final product is purified through crystallization or chromatography techniques to ensure high yield and purity.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected azabicyclo[3.2.1]octane derivatives:
Compound Name | KOR Agonist Activity | TRUI Activity | Cytotoxicity (Cell Lines) |
---|---|---|---|
This compound | Yes | Yes | Glioblastoma, Hepatocellular Carcinoma |
2-Azabicyclo[3.2.1]octane Derivative | Moderate | Yes | Medulloblastoma |
8-Azabicyclo[3.2.1]octane Derivative | Yes | No | None reported |
Properties
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMRAKQWLKWMH-IEESLHIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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